molecular formula C21H14N2O3S B2780386 7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632314-43-3

7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2780386
CAS RN: 632314-43-3
M. Wt: 374.41
InChI Key: JENKCIPLUUUHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with thiazole and pyrrole rings, like the one you mentioned, are common in medicinal chemistry. Thiazoles are five-membered heterocyclic compounds containing three carbon atoms, one sulfur atom, and one nitrogen atom . Pyrroles are also five-membered heterocyclic compounds, but they contain four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of thiazole and pyrrole derivatives often involves the reaction of an appropriate precursor with a reagent that can introduce the heterocyclic ring . The exact method would depend on the specific structure of the desired compound.


Molecular Structure Analysis

Thiazole and pyrrole rings are planar, and their aromaticity is characterized by the delocalization of π-electrons . The exact structure of “7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of thiazole and pyrrole derivatives can vary widely depending on their substitution patterns . For example, the C-5 atom of a thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The exact physical and chemical properties of “7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would need to be determined experimentally .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives have been recognized for their antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to chronic diseases such as cancer and heart disease. The thiazole moiety within the compound structure could potentially act as a free radical scavenger, thereby preventing or slowing the damage caused by oxidative stress .

Antimicrobial and Antifungal Activities

Compounds featuring a thiazole ring have shown significant antimicrobial and antifungal activities. This makes them valuable in the development of new drugs to treat infections caused by bacteria and fungi, especially in an era of increasing antibiotic resistance. The specific substitutions on the thiazole ring can greatly influence the compound’s effectiveness against various microbial strains .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of thiazole derivatives make them potential candidates for the treatment of pain and inflammation. By modulating the biochemical pathways involved in inflammation, such compounds can provide relief from conditions like arthritis and other inflammatory diseases .

Antitumor and Cytotoxic Properties

Thiazole derivatives have been studied for their antitumor and cytotoxic effects. They can be designed to target specific cancer cell lines, offering a pathway to develop new anticancer drugs. The ability to induce cytotoxicity in tumor cells while sparing healthy cells is a key focus of ongoing research in cancer therapy .

Neuroprotective Potential

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s pose a significant challenge to healthcare systems. Thiazole derivatives have shown promise as neuroprotective agents, potentially aiding in the protection of neural tissue and the prevention of neurodegenerative diseases .

Chemical Engineering and Synthesis

In the field of chemical engineering, thiazole derivatives are valuable for their role in the synthesis of complex molecules. They can serve as intermediates in the creation of a variety of bioactive compounds, including those with pharmaceutical applications. The versatility of the thiazole ring allows for a wide range of chemical modifications, enabling the design of molecules with desired properties for specific applications .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some thiazole and pyrrole derivatives have been found to have cytotoxic activity, which could pose a hazard if not handled properly .

Future Directions

Thiazole and pyrrole derivatives are a rich source of biologically active compounds, and research into their synthesis and properties is ongoing . Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the development of safer and more efficient synthetic methods.

properties

IUPAC Name

7-methyl-1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c1-12-7-8-15-14(11-12)18(24)16-17(13-5-3-2-4-6-13)23(20(25)19(16)26-15)21-22-9-10-27-21/h2-11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENKCIPLUUUHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.